![molecular formula C9H22Cl2N2O B2880371 N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1233955-36-6](/img/structure/B2880371.png)
N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride
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Overview
Description
“N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1233955-36-6 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride”, has been a subject of interest in recent scientific literature . Various methods have been developed for the N-heterocyclization of primary amines with diols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular formula of “N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride” is C9H22Cl2N2O . The molecular weight is 245.190 .Chemical Reactions Analysis
The synthesis and properties of N-(2-ethoxyethyl) piperidine derivatives of anabasine have been described in the literature . The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride can be used as a starting material or intermediate in the synthesis of these derivatives. The compound’s structure allows for modifications that can lead to the development of new pharmacologically active piperidines .
Development of Semi-Flexible Linkers in PROTACs
PROTACs (Proteolysis Targeting Chimeras) are a novel class of drugs that target proteins for degradation. The subject compound serves as a semi-flexible linker in PROTAC molecules, connecting the ligand for the target protein with the E3 ubiquitin ligase . This application is significant in the targeted protein degradation approach for therapeutic interventions.
Cyclization Reactions
In organic synthesis, cyclization reactions are fundamental for constructing complex moleculesN-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride can participate in cyclization reactions due to its amine group, leading to the formation of various cyclic compounds, which are often found in bioactive molecules .
Multicomponent Reactions (MCRs)
MCRs are efficient processes that combine three or more reactants in a single step to form a product, incorporating most of the atoms of the starting materials. The compound can be used in MCRs to create diverse piperidine-based structures with potential pharmacological activities .
Amination Reactions
Amination is a key reaction in pharmaceutical synthesis, used to introduce amine functionalities into moleculesN-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride can be utilized in amination reactions to produce new compounds with amine groups, which are essential for biological activity .
Hydrogenation Processes
Hydrogenation is widely used in the chemical industry to reduce or saturate organic compounds. The compound can be involved in hydrogenation processes to synthesize saturated piperidine derivatives, which might exhibit different pharmacological properties compared to their unsaturated counterparts .
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines like “N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride” is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
properties
IUPAC Name |
N-(2-ethoxyethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-12-8-7-11-9-3-5-10-6-4-9;;/h9-11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWVRSSJXRQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride |
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